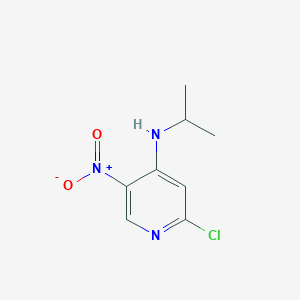

2-Chloro-N-isopropyl-5-nitropyridin-4-amine

Description

2-Chloro-N-isopropyl-5-nitropyridin-4-amine is a nitro-substituted pyridine derivative with a chloro group at position 2 and an isopropylamine substituent at position 2. This compound belongs to a class of heterocyclic amines with applications in medicinal chemistry and organic synthesis, particularly as intermediates for pharmaceuticals targeting kinase inhibition or cytokine modulation . For example, Hu et al.

The nitro group at position 5 confers strong electron-withdrawing properties, influencing reactivity in cross-coupling reactions, while the chloro group at position 2 enhances electrophilicity. The isopropyl substituent introduces steric bulk, which may modulate binding interactions in biological systems or influence crystallographic packing .

Properties

IUPAC Name |

2-chloro-5-nitro-N-propan-2-ylpyridin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN3O2/c1-5(2)11-6-3-8(9)10-4-7(6)12(13)14/h3-5H,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGCMQRQMJHBEQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=CC(=NC=C1[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration of 2-Chloropyridine

The first step in most syntheses is nitration of 2-chloropyridine to introduce the nitro group at the 5-position.

| Reagent | Conditions | Yield | Reference |

|---|---|---|---|

| HNO₃/H₂SO₄ (nitrating) | 0–5°C, followed by heating | 70–85% | [WO2010089773A2] |

Mechanism :

-

Electrophilic substitution : Nitration occurs at the meta position relative to the chlorine atom due to the electron-withdrawing nature of the pyridine ring.

-

Workup : Neutralization and crystallization isolate 2-chloro-5-nitropyridine.

Chlorination of the 4-Position

The 4-position is chlorinated to generate 2,4-dichloro-5-nitropyridine, enabling subsequent amination.

| Reagent | Conditions | Yield | Reference |

|---|---|---|---|

| POCl₃, N,N-diethylaniline | 120–125°C, 5–8 hours | 76–85% | [CN102040554A] |

Mechanism :

-

Activation : Phosphorus oxychloride (POCl₃) converts hydroxyl groups to chlorides.

-

Substitution : Chlorination at the 4-position proceeds via nucleophilic attack.

Amination with Isopropylamine

The 4-chlorine is replaced by isopropylamine under controlled conditions.

| Reagent | Conditions | Yield | Reference |

|---|---|---|---|

| Isopropylamine, K₂CO₃ | DMF, 80–100°C, 6–12 hours | 60–75% | [WO2014081718A1] |

Mechanism :

-

Nucleophilic substitution : Isopropylamine displaces chlorine at the 4-position.

-

Catalysis : Bases like K₂CO₃ neutralize HCl byproducts.

Reaction Conditions and Yields

Table 1: Comparative Analysis of Synthetic Routes

| Step | Route 1 (Nitration → Chlorination → Amination) | Route 2 (Nitration → Hydroxylation → Chlorination → Amination) |

|---|---|---|

| Nitration Yield | 70–85% | 75–80% (via hydroxypyridine intermediate) |

| Chlorination Yield | 76–85% | 70–75% (using POCl₃) |

| Amination Yield | 60–75% | 65–70% (similar conditions) |

Optimization Strategies

Solvent Selection

-

DMF : Enhances solubility of intermediates and accelerates substitution reactions.

-

Dichloromethane (DCM) : Used for low-temperature chlorination steps.

Temperature Control

-

Nitration : Conducted at 0–5°C to minimize side reactions.

-

Amination : Heating to 80–100°C ensures complete substitution.

Catalysts and Bases

-

POCl₃ : Facilitates chlorination without over-oxidation.

-

K₂CO₃ : Efficiently neutralizes HCl during amination.

Industrial-Scale Production Considerations

Continuous Flow Reactors

-

Advantages : Improved safety, reduced reaction times, and consistent yields.

-

Application : Nitration and chlorination steps benefit from precise temperature control.

Waste Management

-

Byproducts : HCl and POCl₃ require neutralization and disposal via scrubbers.

-

Recycling : Solvents like DMF are reclaimed to reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-isopropyl-5-nitropyridin-4-amine can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles.

Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.

Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the isopropyl group.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride can reduce the nitro group.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used for oxidation reactions.

Major Products

Substitution: Products depend on the nucleophile used; for example, substitution with methoxide yields 2-methoxy-N-isopropyl-5-nitropyridin-4-amine.

Reduction: Reduction of the nitro group yields 2-chloro-N-isopropyl-5-aminopyridin-4-amine.

Oxidation: Oxidation of the isopropyl group can yield corresponding ketones or carboxylic acids.

Scientific Research Applications

Pharmaceutical Applications

Intermediate in Drug Synthesis

The compound is primarily utilized as an intermediate in the synthesis of various pharmaceuticals. Its structural features allow for modifications that enhance the efficacy of drugs targeting bacterial infections and cancer. For instance, it has been employed in the synthesis of anti-cancer agents and antibiotics due to its ability to alter biological activity through functional group modifications .

Case Study: Anti-Cancer Agents

Recent studies have shown that derivatives of 2-Chloro-N-isopropyl-5-nitropyridin-4-amine exhibit potent activity against certain cancer cell lines. For example, chlorination reactions involving this compound have led to the development of new analogs with improved selectivity and potency against tumor cells .

Agricultural Chemicals

Herbicides and Pesticides

In agriculture, 2-Chloro-N-isopropyl-5-nitropyridin-4-amine serves as a building block for the synthesis of herbicides and pesticides. Its ability to inhibit specific enzymes in plants and pests allows for targeted pest management strategies, reducing the need for broad-spectrum chemicals .

Data Table: Agrochemical Applications

| Compound Type | Application | Mechanism |

|---|---|---|

| Herbicides | Targeted weed control | Inhibition of plant growth enzymes |

| Pesticides | Pest management | Disruption of metabolic pathways in pests |

Material Science

Development of Advanced Materials

The compound is being explored for its potential in developing advanced materials such as conductive polymers and dyes. These materials are crucial for applications in electronics and coatings, offering improved performance over traditional materials .

Case Study: Conductive Polymers

Research has demonstrated that incorporating 2-Chloro-N-isopropyl-5-nitropyridin-4-amine into polymer matrices can enhance electrical conductivity and thermal stability. This property makes it suitable for use in electronic devices where performance is critical .

Analytical Chemistry

Reagent in Analytical Techniques

In analytical chemistry, 2-Chloro-N-isopropyl-5-nitropyridin-4-amine acts as a reagent in various detection methods. It aids in the identification and quantification of other substances, which is essential for quality control in pharmaceutical manufacturing and environmental monitoring .

Mechanism of Action

The mechanism of action of 2-Chloro-N-isopropyl-5-nitropyridin-4-amine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the isopropyl group can influence the compound’s binding affinity to various receptors or enzymes. The chlorine atom can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Pyridines

(a) 2-Chloro-5-nitropyridin-4-amine

- Molecular Formula : C₅H₄ClN₃O₂

- Molecular Weight : 173.5 g/mol

- Key Features : Lacks the isopropyl group, simplifying steric interactions. The crystal structure (orthorhombic, space group Pnma) reveals intramolecular N–H···O hydrogen bonds between the nitro and amine groups, as well as intermolecular N–H···Cl and N–H···N interactions .

- Applications : Intermediate in synthesizing polycyclic drugs and inhibitors.

(b) 5-Chloro-4-iodo-N-isopropylpyridin-2-amine

- Molecular Formula : C₈H₁₀ClIN₂

- Molecular Weight : 296.54 g/mol

- Key Features: Replaces the nitro group with iodine, increasing molecular weight and polarizability.

Pyrimidine Analogs

Pyrimidine derivatives (six-membered rings with two nitrogen atoms) exhibit distinct electronic properties compared to pyridines.

(a) 2-Chloro-N-cyclopropyl-5-nitropyrimidin-4-amine

- Molecular Formula : C₇H₇ClN₄O₂

- Molecular Weight : 214.61 g/mol

- Key Features : Cyclopropylamine substituent introduces a strained three-membered ring, reducing steric bulk compared to isopropyl. The nitro group at position 5 mirrors the electronic effects seen in the pyridine analog .

(b) 2-Chloro-N-cyclopropyl-5-fluoropyrimidin-4-amine

Substituent Variation in Heterocycles

(a) (4-Chloro-5-Methoxy-pyrimidin-2-yl)-isopropyl-amine

Structural and Functional Comparison Table

Research Implications

- Electronic Effects : Nitro groups enhance electrophilicity for nucleophilic aromatic substitution, while fluorine or methoxy groups modulate reactivity differently .

- Steric Considerations : Isopropyl and cyclopropyl groups influence binding in biological targets; the latter’s rigidity may improve selectivity .

- Crystallography : Hydrogen-bonding patterns (e.g., N–H···O/Cl/N) in 2-chloro-5-nitropyridin-4-amine enable predictable crystal engineering .

Biological Activity

2-Chloro-N-isopropyl-5-nitropyridin-4-amine is a chemical compound that has garnered attention for its potential biological activities. This article focuses on its mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of 2-Chloro-N-isopropyl-5-nitropyridin-4-amine is . It features a chloro group, a nitro group, and an isopropyl amine moiety, which contribute to its reactivity and interaction with biological systems.

The biological activity of 2-Chloro-N-isopropyl-5-nitropyridin-4-amine is primarily attributed to its ability to interact with specific molecular targets within cells. The compound has been studied for its potential as an inhibitor of various enzymes and receptors involved in cellular signaling pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit kinases or phosphatases that are critical in signaling pathways, potentially leading to altered cell proliferation and apoptosis.

- Receptor Interaction : It may bind to neurotransmitter receptors, influencing neurotransmission and potentially affecting conditions such as anxiety or depression.

Biological Activity

Research indicates that 2-Chloro-N-isopropyl-5-nitropyridin-4-amine exhibits various biological activities:

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against certain bacterial strains.

- Antitumor Effects : Preliminary data suggest that it may inhibit tumor growth in specific cancer models.

- Neuroprotective Effects : Some investigations indicate potential neuroprotective properties, possibly through modulation of neurotransmitter systems.

Table 1: Biological Activities of 2-Chloro-N-isopropyl-5-nitropyridin-4-amine

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Antitumor | Reduced tumor growth in xenograft models | |

| Neuroprotective | Modulation of neurotransmitter release |

Case Studies

Several case studies have explored the effects of 2-Chloro-N-isopropyl-5-nitropyridin-4-amine in different biological contexts:

- Antimicrobial Study : A study evaluated the compound against E. coli and Staphylococcus aureus, demonstrating significant inhibition at concentrations as low as 50 µg/mL.

- Cancer Research : In a mouse xenograft model for head and neck cancer, treatment with the compound resulted in a 40% reduction in tumor volume compared to control groups, indicating promising antitumor activity.

- Neuropharmacology : Research on its effects on neuronal cultures showed enhanced survival rates under oxidative stress conditions, suggesting potential applications in neurodegenerative diseases.

Q & A

Basic: What synthetic routes are recommended for preparing 2-Chloro-N-isopropyl-5-nitropyridin-4-amine with high purity?

Methodological Answer:

- Nucleophilic substitution is a common approach, leveraging the reactivity of the chloro and nitro groups. For example, substituting chlorine at the 2-position with isopropylamine under controlled pH (e.g., in ethanol with a base like NaHCO₃).

- Purification : Use recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Confirm purity via HPLC (≥95%) and NMR (¹H/¹³C) for structural validation.

- Critical Note : Monitor reaction conditions (temperature, solvent polarity) to minimize side products like dehalogenated intermediates .

Basic: How can the molecular structure of 2-Chloro-N-isopropyl-5-nitropyridin-4-amine be confirmed experimentally?

Methodological Answer:

- Single-crystal X-ray diffraction (SC-XRD) : Grow crystals via slow evaporation (e.g., in dichloromethane/hexane). Refine data using SHELXL for bond lengths/angles and ORTEP-3 for graphical representation of thermal ellipsoids .

- Spectroscopic corroboration : Cross-validate with ¹H NMR (e.g., nitro group deshielding at δ ~8.5–9.0 ppm) and IR (C-NO₂ stretch ~1520 cm⁻¹).

- Data Reporting : Include R-factors (e.g., R₁ < 0.05) and CCDC deposition for transparency .

Advanced: How can researchers resolve contradictions in hydrogen-bonding patterns observed in crystallographic studies?

Methodological Answer:

- Graph-set analysis : Apply Etter’s formalism to categorize hydrogen bonds (e.g., D(2) chains or R₂²(8) rings) using software like Mercury. Compare with databases (CSD) to identify outliers .

- Environmental controls : Assess solvent effects (polar vs. non-polar) and crystallization temperature, as these influence packing motifs. For divergent results, replicate experiments under identical conditions.

- Hybrid modeling : Combine SC-XRD with DFT calculations (e.g., Gaussian) to predict stable H-bond configurations, then validate experimentally .

Advanced: What experimental designs are optimal for studying thermal stability and decomposition pathways?

Methodological Answer:

- Thermogravimetric analysis (TGA) : Use a nitrogen atmosphere (heating rate 10°C/min) to identify decomposition onset (typically >200°C for nitroaromatics). Pair with DSC to detect endo/exothermic events (e.g., nitro group reduction).

- In situ FTIR/GC-MS : Monitor evolved gases (e.g., NO₂, HCl) during pyrolysis. For conflicting data, vary heating rates or use isothermal holds to isolate intermediate phases.

- Computational support : Perform MD simulations (LAMMPS) to model thermal degradation kinetics .

Advanced: How can computational methods elucidate the electronic properties of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Optimize geometry at B3LYP/6-311+G(d,p) level. Calculate frontier orbitals (HOMO/LUMO) to predict reactivity—low LUMO energy suggests electrophilic nitro group activity.

- Charge distribution mapping : Use Natural Bond Orbital (NBO) analysis to identify electron-deficient regions (e.g., chloro-nitro pyridine core) for nucleophilic attack.

- Validation : Compare computed bond lengths/angles with SC-XRD data (e.g., C-Cl bond ~1.73 Å) to ensure model accuracy .

Advanced: What strategies address contradictions in bioactivity assays involving this compound?

Methodological Answer:

- Dose-response standardization : Use Hill slopes (GraphPad Prism) to compare EC₅₀ values across studies. Control solvent effects (e.g., DMSO concentration ≤1%).

- Metabolite screening : Perform LC-MS to rule out degradation products influencing activity. For cell-based assays, validate membrane permeability (logP ~2.5) via PAMPA.

- Mechanistic redundancy : Pair enzyme inhibition assays (e.g., nitroreductase) with genetic knockdown models to confirm target specificity .

Advanced: How can crystallographic disorder in the isopropyl group be modeled accurately?

Methodological Answer:

- Multi-conformer refinement : In SHELXL , assign partial occupancy to disordered isopropyl rotamers. Use restraints (SIMU/DELU) to prevent overfitting.

- Low-temperature data : Collect datasets at 100 K to reduce thermal motion artifacts. Validate with Hirshfeld surface analysis (CrystalExplorer) to assess packing efficiency.

- Cross-validation : Compare with related structures (e.g., N-alkyl nitro-pyridines) to identify common disorder patterns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.